Home > Products > Screening Compounds P70456 > Aliskiren-d6 Carboxylic Acid
Aliskiren-d6 Carboxylic Acid -

Aliskiren-d6 Carboxylic Acid

Catalog Number: EVT-1498590
CAS Number:
Molecular Formula: C₃₀H₄₆D₆N₂O₇
Molecular Weight: 558.78
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Aliskiren-d6 Carboxylic Acid is a deuterated form of the compound Aliskiren, which is a direct renin inhibitor used primarily for the treatment of hypertension. This compound has garnered attention in pharmaceutical research due to its unique properties and potential applications in various therapeutic areas. Aliskiren-d6 Carboxylic Acid is classified under the category of antihypertensive agents and is specifically designed to enhance the pharmacokinetic and pharmacodynamic profiles of its parent compound.

Source

Aliskiren-d6 Carboxylic Acid can be synthesized from Aliskiren through various chemical processes that involve deuteration, which is the replacement of hydrogen atoms with deuterium. This modification can be crucial for studying metabolic pathways and drug interactions in clinical settings.

Classification
  • Chemical Class: Direct Renin Inhibitor
  • Therapeutic Category: Antihypertensive Agent
  • Molecular Formula: C30H42N2O6 (for Aliskiren), with modifications for the deuterated form.
Synthesis Analysis

Methods

The synthesis of Aliskiren-d6 Carboxylic Acid typically involves several key steps:

  1. Starting Materials: The synthesis begins with the commercially available Aliskiren, which undergoes deuteration.
  2. Deuteration Process: This process may utilize deuterated solvents or reagents to incorporate deuterium into the molecular structure.
  3. Purification: After synthesis, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired product.

Technical Details

The synthetic route may include:

  • Reactions involving carbonyl compounds: These are critical for forming the carboxylic acid functional group.
  • Use of catalysts: Catalysts may be employed to facilitate reactions under mild conditions, enhancing yield and selectivity.
Molecular Structure Analysis

Structure

The molecular structure of Aliskiren-d6 Carboxylic Acid retains the core structure of Aliskiren but includes deuterium atoms at specific positions. This structural modification can affect its interaction with biological targets.

Data

  • Molecular Weight: The molecular weight will be slightly higher than that of non-deuterated Aliskiren due to the presence of deuterium.
  • NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy can be utilized to confirm the incorporation of deuterium and elucidate structural details.
Chemical Reactions Analysis

Reactions

Aliskiren-d6 Carboxylic Acid can participate in various chemical reactions typical for carboxylic acids, including:

  • Esterification: Reacting with alcohols to form esters.
  • Amidation: Forming amides through reaction with amines.

Technical Details

Reactions might be monitored using techniques such as:

  • Thin Layer Chromatography (TLC): To track reaction progress.
  • Mass Spectrometry (MS): For analyzing reaction products and confirming structures.
Mechanism of Action

Process

Aliskiren-d6 Carboxylic Acid functions by inhibiting renin, an enzyme critical in the renin-angiotensin system that regulates blood pressure. By blocking renin activity, it reduces the formation of angiotensin I and subsequently angiotensin II, leading to vasodilation and decreased blood pressure.

Data

  • Inhibition Constants: Studies have shown that Aliskiren has a potent inhibitory effect on human renin, with an IC50 value in the nanomolar range.
  • Pharmacokinetics: The deuterated form may exhibit altered pharmacokinetic properties, potentially improving bioavailability and metabolic stability.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white solid.
  • Solubility: Soluble in organic solvents; solubility in water may vary based on pH.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.
  • pKa Value: The acidity constant can provide insights into its behavior in biological systems.
Applications

Scientific Uses

Aliskiren-d6 Carboxylic Acid is primarily used in research settings for:

  • Pharmacokinetic Studies: Understanding absorption, distribution, metabolism, and excretion profiles.
  • Metabolic Pathway Analysis: Investigating how drugs interact with biological systems at a molecular level.
  • Drug Development: Serving as a reference compound in the development of new antihypertensive agents or formulations.
Introduction to Aliskiren-d6 Carboxylic Acid

Aliskiren-d6 Carboxylic Acid represents a strategically deuterated analog of the direct renin inhibitor aliskiren. This isotopically labeled compound serves as a critical molecular tool in pharmaceutical research, enabling precise metabolic and pharmacokinetic studies of renin inhibition therapeutics. Its design incorporates six deuterium atoms at specific methyl positions to create a chemically identical yet spectroscopically distinct version of the parent drug [2] [5].

Chemical Identity and Nomenclature

Aliskiren-d6 Carboxylic Acid (CAS: 2714473-45-5) is systematically named as:3-[[(2S,4S,5S,7S)-5-Amino-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-(1-methylethyl)-1-oxononyl]amino]-2,2-dimethyl-propanoic Acid [1] [5]. This deuterated compound has the molecular formula C₃₀H₄₆D₆N₂O₇ and a molecular weight of 558.78 g/mol [1] [5] [9]. The deuterium atoms are incorporated at the two equivalent methyl groups of the 2,2-dimethylpropanoic acid moiety, specifically replacing hydrogen atoms in the dimethyl groups (-C(CD₃)₂) [7] [8]. This strategic labeling creates a mass shift of +6 units compared to the non-deuterated analog while maintaining near-identical stereochemistry and physicochemical properties.

Table 1: Chemical Identity Profile

PropertySpecification
IUPAC Name(2S,4S,5S,7S)-5-amino-N-(2-carbamoyl-2,2-di(deuteriomethyl)ethyl)-4-hydroxy-7-[(4-methoxy-3-(3-methoxypropoxy)phenyl)methyl]-8-methyl-2-(propan-2-yl)nonanamide
CAS Number2714473-45-5 [1]
Molecular FormulaC₃₀H₄₆D₆N₂O₇ [5]
Molecular Weight558.78 g/mol [1]
Deuterium PositionsTwo equivalent methyl groups of 2,2-dimethylpropanoic acid moiety [7] [8]
Salt Form AvailabilityHydrochloride salt (CAS: 1246815-96-2; MW: 594.26 g/mol) [7] [9]

Isotopic Labeling Rationale in Pharmaceutical Research

The incorporation of six deuterium atoms into aliskiren's structure serves multiple research objectives:

  • Metabolic Pathway Tracing: Deuterium's mass difference enables detection via mass spectrometry, allowing researchers to distinguish the labeled compound from endogenous substances and precisely track drug distribution, biotransformation, and elimination in complex biological matrices [2] [6].

  • Improved Metabolic Stability: Deuterium substitution at metabolically vulnerable sites can potentially reduce the rate of cytochrome P450-mediated oxidation through the kinetic isotope effect (KIE), where the stronger carbon-deuterium bond (vs. carbon-hydrogen) requires greater activation energy for cleavage [6] [8]. While the carboxylic acid form itself is not directly administered therapeutically, its deuterated structure provides insights for developing optimized renin inhibitors.

  • Internal Standard Function: The compound serves as a high-quality internal standard in quantitative bioanalytical methods (LC-MS/MS), compensating for matrix effects and analytical variability during drug quantification [7] [9].

  • Drug Interaction Studies: Simultaneous administration of deuterated and non-deuterated versions enables precise investigation of drug-drug interactions without physiological interference [2] [6].

Table 2: Advantages of Deuterium Labeling in Pharmaceutical Research

Research ApplicationMechanistic AdvantageImpact on Study Quality
Mass Spectrometry+6 Da mass shift enables clear differentiation from non-deuterated analogEliminates background interference in quantification [2]
Metabolic ProfilingRetained metabolites retain deuterium labels, revealing biotransformation pathwaysProvides definitive metabolic maps [2] [6]
Pharmacokinetic StudiesEnables simultaneous administration of labeled/unlabeled drugs for crossover studiesReduces inter-subject variability [2]
Protein Binding StudiesIsotopic distinction without chemical alterationAccurate assessment of binding parameters [6]

Historical Development of Deuterated Renin Inhibitors

The development pathway leading to deuterated renin inhibitors reflects three evolutionary phases in renin inhibition science:

First Generation (Peptidomimetics, 1960s-1980s): Early inhibitors like pepstatin (isolated from Streptomyces strains) demonstrated renin inhibition but suffered from peptidic characteristics that limited oral bioavailability (<1%) and rapid enzymatic degradation [3] [6]. These compounds, including H-142, were angiotensinogen analogs with substrate-like properties that prevented therapeutic utility [4] [6].

Second Generation (Transitional Peptidomimetics, 1980s-1990s): Compounds such as remikiren, enalkiren, and zankiren incorporated non-peptide elements to enhance stability and specificity. Despite improved potency (IC₅₀ values reaching low nM), they still exhibited suboptimal pharmacokinetics with oral bioavailability typically below 5% due to poor intestinal absorption and significant first-pass metabolism [3] [6]. These limitations prevented clinical advancement beyond phase II trials.

Third Generation (Non-Peptidic Inhibitors, 2000s-Present): Aliskiren emerged as the first orally active (though bioavailability remains ~2.6%), non-peptidic renin inhibitor approved for hypertension treatment (FDA, 2007) [3] [6]. Its development leveraged crystallography and molecular modeling to overcome previous limitations [3] [10]. Aliskiren's tetrahedral transition-state analog structure binds renin's active site with high affinity (IC₅₀ = 1.5 nM for non-deuterated form), specifically targeting the S3sp subpocket unique to renin among aspartic proteases [3] [6].

The deuterated derivative Aliskiren-d6 Carboxylic Acid represents a contemporary refinement focused on research applications rather than direct therapeutic use. By incorporating deuterium at metabolically stable methyl positions, it enables detailed mechanistic studies while retaining the parent compound's biochemical activity [7] [8]. This deuterated analog exemplifies how isotopic labeling addresses historical challenges in renin inhibitor research, particularly the need for precise tracking of molecules with inherently low systemic exposure due to pharmacokinetic limitations.

Table 3: Evolution of Renin Inhibitor Design

GenerationRepresentative CompoundsStructural FeaturesKey LimitationsScientific Advance
FirstPepstatin, H-142Peptide analogs of angiotensinogenExtremely low oral bioavailability (<1%)Proof-of-concept inhibition [3] [6]
SecondRemikiren, EnalkirenPeptide-like scaffoldsModerate bioavailability (1-5%), rapid clearanceImproved specificity [3] [4]
ThirdAliskirenNon-peptidic, tetrahedral transition mimicLow bioavailability (~2.6%), high dosing burdenOral activity, FDA approval [3] [6]
Deuterated AnalogsAliskiren-d6 Carboxylic AcidSite-specific deuterium substitutionResearch tool, not therapeuticMetabolic tracing, analytical applications [7] [8]

Properties

Product Name

Aliskiren-d6 Carboxylic Acid

Molecular Formula

C₃₀H₄₆D₆N₂O₇

Molecular Weight

558.78

Synonyms

3-[[(2S,4S,5S,7S)-5-Amino-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-(1-methylethyl)-1-oxononyl]amino]-2,2-dimethyl-propanoic Acid

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.